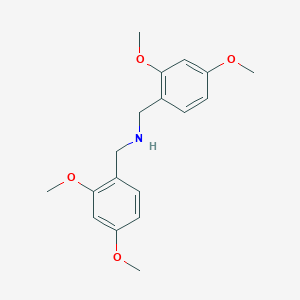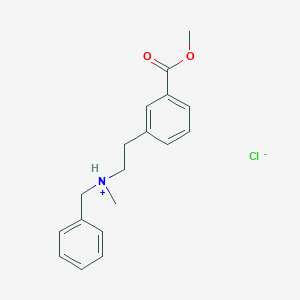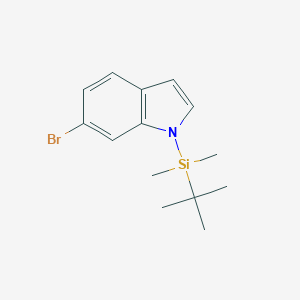
1-(p-Tolyl)hexan-1-one
Descripción general
Descripción
“1-(p-Tolyl)hexan-1-one” is a chemical compound with the CAS Number: 1669-33-6 and a linear formula of C13H18O . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of “1-(p-Tolyl)hexan-1-one” is represented by the formula C13H18O . This indicates that the compound consists of 13 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
“1-(p-Tolyl)hexan-1-one” has a molecular weight of 190.29 . .
Aplicaciones Científicas De Investigación
Synthesis of Bicyclic Compounds : 1-(p-Tolyl)hexan-1-one derivatives have been used in the synthesis of 3-oxa- and 3-azabicyclo[3.1.0]hexanes, utilizing the 1,5-CH insertion reaction of cyclopropylmagnesium carbenoids. This approach offers an efficient method for preparing these bicyclic compounds from α,β-unsaturated esters (Satoh, Ikeda, Miyagawa, & Noguchi, 2010).
Polymer Synthesis : Diarylsiloxane polymers, containing phenyl and p-tolyl substituents, have been synthesized using derivatives of 1-(p-Tolyl)hexan-1-one. These polymers exhibit high melting points and crystallinity, and they undergo crystal-liquid-crystal transitions, indicating potential applications in high-temperature environments (Lee & Meier, 1993).
Preparation of 3-Azabicyclo[3.1.0]hexanes : Using 1-(p-Tolyl)hexan-1-one derivatives, researchers have developed a method for synthesizing 3-azabicyclo[3.1.0]hexanes. This involves the insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom, yielding products with up to 94% efficiency (Kimura, Wada, Tsuru, Sampei, & Satoh, 2015).
Asymmetric Synthesis of Bicyclic Compounds : 1-(p-Tolyl)hexan-1-one derivatives have been utilized in the asymmetric synthesis of 3-oxabicyclo[3.1.0]hexanes and bicyclo[3.1.0]hexanes. The process involves a 1,5-CH insertion reaction of cyclopropylmagnesium carbenoids, which allows for the synthesis of enantiopure compounds (Satoh, Tsuru, Ikeda, Miyagawa, Momochi, & Kimura, 2012).
Biofuel Research : 1-(p-Tolyl)hexan-1-one related compounds like 1-hexanol have been investigated as sustainable biofuels for diesel engines. These studies focus on the combustion and emission characteristics, exploring the viability of such compounds in reducing environmental impact while maintaining engine efficiency (Poures, Sathiyagnanam, Rana, Kumar, & Saravanan, 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-methylphenyl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-3-4-5-6-13(14)12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRXDZGVASXMGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(p-Tolyl)hexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)











